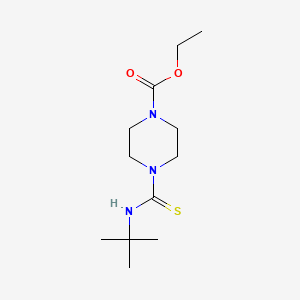

Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss related piperazine derivatives with tert-butyl groups, which can provide insight into the chemical nature and potential reactivity of the compound . Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different approaches. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved with a 52% yield through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This method demonstrates a cost-effective strategy for synthesizing piperazine derivatives, which could potentially be applied to the synthesis of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which typically adopts a chair conformation. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring maintains this chair conformation, and the molecule exhibits dihedral angles that suggest a certain degree of molecular flexibility . This information is relevant as it can influence the interaction of the compound with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate". However, the synthesis and reactivity of similar piperazine derivatives suggest that these compounds can participate in various chemical reactions, particularly those involving the functionalization of the piperazine ring or the modification of substituents attached to it . The presence of a tert-butyl group can also influence the reactivity by adding steric bulk.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Ethyl 4-(((tert-butyl)amino)thioxomethyl)piperazinecarboxylate" are not directly reported, the properties of similar compounds can be inferred. Piperazine derivatives often exhibit solid-state properties that allow for the formation of hydrogen bonds, as seen in the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, where C—H⋯O hydrogen bonds link the molecules into chains . These properties are crucial for understanding the compound's solubility, stability, and potential interactions with other molecules.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties derived from ethyl piperazine-1-carboxylate. These compounds exhibited antimicrobial, antilipase, and antiurease activities, demonstrating their potential in medicinal chemistry research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Reactivity and Chemical Transformations

Mironovich et al. described the synthesis and reactivity of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, highlighting the chemical transformations it undergoes, such as acylation and decarboxylation. This research contributes to the development of new chemical entities with potential pharmaceutical applications (Mironovich, Kostina, & Bozhok, 2012).

Structural Analysis and Antibacterial Activity

Kulkarni et al. synthesized two derivatives of N-Boc piperazine and characterized them through various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis, and their antibacterial and antifungal activities were evaluated, showing moderate activity against certain microorganisms (Kulkarni et al., 2016).

Novel Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines

Ivanov et al. reported the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating a methodological approach to introducing halogen atoms into the pyrazolo[5,1-c][1,2,4]triazine framework, which could be beneficial in the search for compounds with enhanced biological activities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Synthesis and Molecular Structure

Mamat et al. detailed the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insights into the molecular geometry and intermolecular interactions of this compound. Such studies are essential for understanding the physical properties and reactivity of chemical compounds (Mamat, Flemming, & Köckerling, 2012).

Propiedades

IUPAC Name |

ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2S/c1-5-17-11(16)15-8-6-14(7-9-15)10(18)13-12(2,3)4/h5-9H2,1-4H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBANROVUGMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)